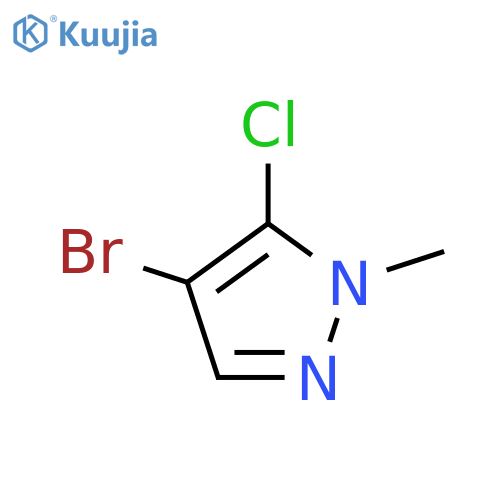Cas no 1350323-81-7 (4-bromo-5-chloro-1-methyl-1H-pyrazole)

1350323-81-7 structure
商品名:4-bromo-5-chloro-1-methyl-1H-pyrazole
4-bromo-5-chloro-1-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-chloro-1-methyl-1H-pyrazole
- DB-123365
- 1350323-81-7
- 4-bromo-5-chloro-1-methylpyrazole
- AT34059
- SCHEMBL1359420
- 4-bromo-5-chloro-1-methyl-pyrazole
- MFCD31414557
- RNUUKIVMZUYLJQ-UHFFFAOYSA-N
-
- インチ: 1S/C4H4BrClN2/c1-8-4(6)3(5)2-7-8/h2H,1H3
- InChIKey: RNUUKIVMZUYLJQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(Cl)=C(Br)C=N1
計算された属性
- せいみつぶんしりょう: 193.92464g/mol
- どういたいしつりょう: 193.92464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 90.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.8Ų
4-bromo-5-chloro-1-methyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1322328-5g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 5g |
$1285 | 2024-07-19 | |
| abcr | AB600715-1g |
4-Bromo-5-chloro-1-methyl-1H-pyrazole; . |
1350323-81-7 | 1g |
€670.40 | 2024-07-19 | ||
| eNovation Chemicals LLC | Y1322328-2g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 2g |
$945 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1322328-1g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 1g |
$695 | 2024-07-19 | |
| abcr | AB600715-250mg |
4-Bromo-5-chloro-1-methyl-1H-pyrazole; . |
1350323-81-7 | 250mg |
€289.00 | 2024-07-19 | ||
| eNovation Chemicals LLC | Y1322328-10g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 10g |
$1865 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1322328-100g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 100g |
$8650 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1322328-100g |
4-bromo-5-chloro-1-methyl-1H-pyrazole |
1350323-81-7 | 95% | 100g |
$8650 | 2025-02-26 |
4-bromo-5-chloro-1-methyl-1H-pyrazole 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
1350323-81-7 (4-bromo-5-chloro-1-methyl-1H-pyrazole) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1350323-81-7)4-bromo-5-chloro-1-methyl-1H-pyrazole

清らかである:99%/99%
はかる:1g/5g
価格 ($):386/1352